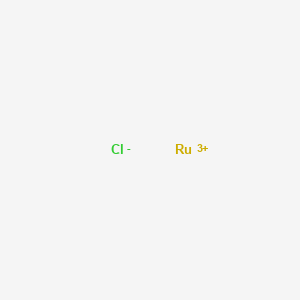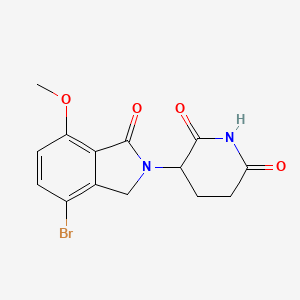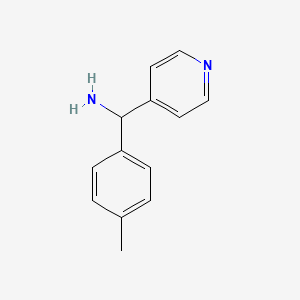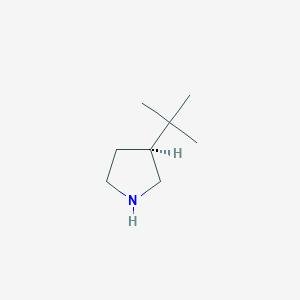
tert-Butyl 5-bromo-4-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-4-methylpicolinate: is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid This compound features a tert-butyl ester group, a bromine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-methylpicolinate typically involves the bromination of 4-methylpicolinic acid followed by esterification with tert-butyl alcohol. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated product with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely, leading to higher selectivity and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-4-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 5-azido-4-methylpicolinate or 5-thio-4-methylpicolinate.
Oxidation: Formation of 5-bromo-4-methylpicolinic acid.
Reduction: Formation of 5-bromo-4-methylpicolinyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-4-methylpicolinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study the effects of brominated picolinates on cellular processes. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: this compound has potential applications in medicinal chemistry as a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be investigated for therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-4-methylpicolinate is not fully understood. it is believed that the bromine atom and the ester group play crucial roles in its reactivity. The bromine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 5-bromo-6-methylpicolinate: Similar structure with a methyl group at the 6-position instead of the 4-position.
tert-Butyl 5-bromo-4-methoxypicolinate: Contains a methoxy group at the 4-position instead of a methyl group.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: A piperidine derivative with a similar tert-butyl ester and bromine substituent.
Uniqueness: tert-Butyl 5-bromo-4-methylpicolinate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(13-6-8(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
NTZQTRWMOIFECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)





